Positional Isomerism: Ortho- vs. Para-Tolyl Substitution
No direct head-to-head data exists. A class-level inference can be drawn from the known impact of methyl positional isomerism in GPCR-targeted urea derivatives, where ortho vs. para substitution often alters steric interactions and potency. [1]
| Evidence Dimension | Structural differentiation |
|---|---|
| Target Compound Data | ortho-tolyl substitution |
| Comparator Or Baseline | para-tolyl analog (CAS 894028-72-9) |
| Quantified Difference | Not available |
| Conditions | N/A |
Why This Matters
In the absence of data, the structural difference is the only certain point of differentiation, which may be critical for unknown binding pockets.
- [1] Sharma, U., et al. (2014) 'Urea-based CCR3 antagonists: the role of methyl substitution', Bioorg. Med. Chem. Lett. (class-level inference). View Source
